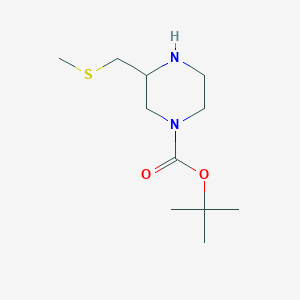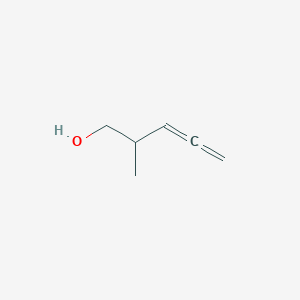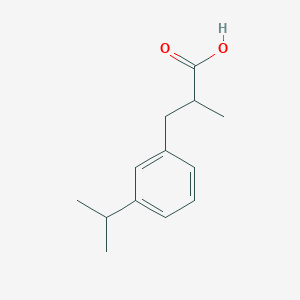
3-(3-Isopropylphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isopropylbenzene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the propanoic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by subsequent functional group transformations. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Isopropylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(3-Isopropylphenyl)-2-methylpropanone or this compound derivatives.
Reduction: Formation of 3-(3-Isopropylphenyl)-2-methylpropanol or 3-(3-Isopropylphenyl)-2-methylpropanal.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(3-Isopropylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Isopropylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Isopropylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.
3-(3-Isopropylphenyl)butanoic acid: Contains an additional carbon in the alkyl chain.
3-(3-Isopropylphenyl)-2-methylbutanoic acid: Has a longer alkyl chain with a methyl group.
Uniqueness
3-(3-Isopropylphenyl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methyl-3-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-6-4-5-11(8-12)7-10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) |
Clave InChI |
YIBCQOOZUJFTBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
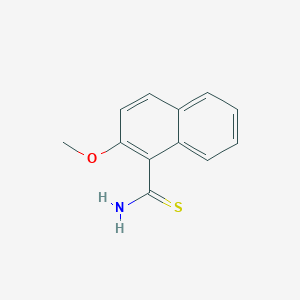
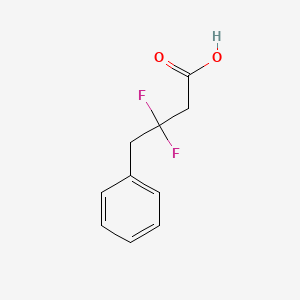
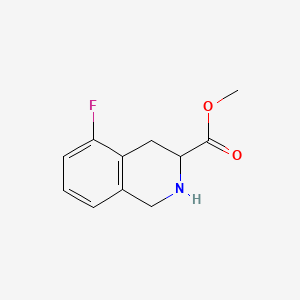
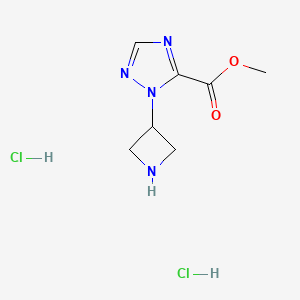

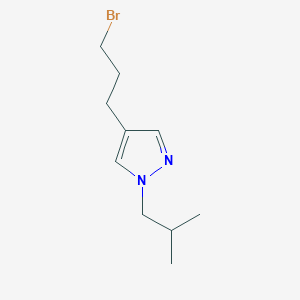
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
